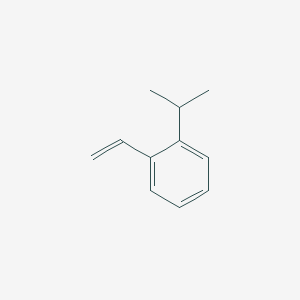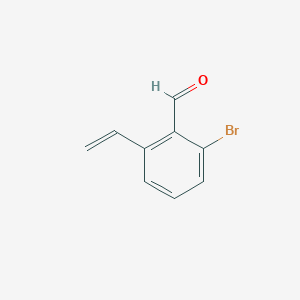
1-Isopropyl-2-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-2-vinylbenzene, also known as cumene, is an organic compound with the molecular formula C10H12. It is a derivative of benzene, where one hydrogen atom is replaced by an isopropyl group and another by a vinyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-vinylbenzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting isopropylbenzene can then undergo a vinylation reaction to introduce the vinyl group.
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation process, followed by a catalytic vinylation step. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products:
Oxidation: Isopropylbenzene hydroperoxide, acetophenone.
Reduction: 1-Isopropyl-2-ethylbenzene.
Substitution: Various halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-Isopropyl-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-2-vinylbenzene involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the isopropyl group can influence the compound’s reactivity and stability. The benzene ring can undergo electrophilic aromatic substitution, leading to the formation of various derivatives with different biological and chemical properties.
Comparación Con Compuestos Similares
1-Isopropyl-4-vinylbenzene: Similar structure but with the vinyl group in the para position.
1-Ethyl-2-vinylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.
1-Isopropyl-2-ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: 1-Isopropyl-2-vinylbenzene is unique due to the presence of both an isopropyl and a vinyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C11H14 |
|---|---|
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
1-ethenyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-4-10-7-5-6-8-11(10)9(2)3/h4-9H,1H2,2-3H3 |
Clave InChI |
YBHWIVKIQYJYOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)

![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)


![4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12950620.png)
![Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B12950621.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12950623.png)
